![molecular formula C12H8Cl6O B8078368 Endrin ketone CAS No. 7378-10-1](/img/structure/B8078368.png)
Endrin ketone
Overview
Description
Endrin ketone is a derivative of endrin, an organochlorine compound primarily used as an insecticide. This compound has the chemical formula C₁₂H₈Cl₆O and a molecular weight of 380.909 g/mol . It is a colorless, odorless substance that appears in the environment as a breakdown product of endrin . This compound is known for its persistence in the environment and its potential toxic effects on wildlife and humans .
Preparation Methods
Endrin ketone is typically formed through the isomerization of endrin under specific conditions. This transformation can occur at high temperatures, often in the presence of a catalyst or active surfaces . The process involves the rearrangement of the molecular structure of endrin, resulting in the formation of this compound and endrin aldehyde .
Chemical Reactions Analysis
Endrin ketone undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form other degradation products.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include high temperatures, catalysts, and specific solvents . Major products formed from these reactions include endrin aldehyde and other degradation products .
Scientific Research Applications
Chemical Properties and Toxicology
Endrin ketone is a cyclodiene compound with significant toxicity. It is structurally related to endrin and endrin aldehyde, sharing similar toxicological profiles. The toxicological profile indicates that this compound can lead to severe neurological effects, liver damage, and potential endocrine disruption in both humans and animals.
Key Toxicological Findings
- Neurological Effects : Numerous studies have reported convulsions and other neurotoxic symptoms following exposure to endrin compounds. In animal studies, this compound was administered in limited cases, but significant neurotoxicity was observed at high doses .
- Hepatic Effects : this compound exposure has been associated with liver damage. Occupational studies show transient changes in serum hepatic enzymes among workers exposed to organochlorine pesticides .
- Environmental Persistence : this compound is resistant to degradation in the environment, with a high bioconcentration factor (BCF) indicating potential accumulation in aquatic organisms .
Toxicological Studies
This compound has been utilized in various toxicological assessments to evaluate its impact on health. Research has focused on:
- Acute and Chronic Exposure Studies : Investigations into the effects of acute oral doses of this compound have shown significant adverse effects on body weight and neurological function in animal models .
- Cancer Research : While direct carcinogenic effects are not well-established for this compound, its metabolites have been detected in urine samples of exposed individuals, raising concerns about long-term exposure risks .
Environmental Monitoring
This compound's stability and resistance to degradation make it a subject of interest in environmental studies:
- Water Contamination Studies : this compound has been detected in hazardous waste sites, highlighting its persistence and potential as an environmental contaminant .
- Biodegradation Research : Studies have explored the biodegradation pathways of endrin compounds, including this compound, under various soil conditions. Some isolates of soil organisms have shown the ability to degrade endrin effectively under aerobic conditions .
Analytical Chemistry
This compound is also important in analytical chemistry for:
- Method Development : It is used as a reference compound in developing analytical methods for detecting organochlorine pesticides in environmental samples. Gas chromatography (GC) methods are commonly employed for this purpose .
- Stability Studies : Research involving the stability of endrin compounds during analytical procedures ensures accurate detection and quantification in complex matrices like drinking water .
Data Tables
The following tables summarize key findings from various studies regarding the effects of this compound.
Study Type | Endpoint Monitored | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |
---|---|---|---|---|
Acute Oral Toxicity | Neurological Symptoms | 0.5 | 0.75 | Convulsions at higher doses |
Chronic Exposure | Hepatic Damage | 0.15 | 0.3 | Increased liver weight |
Environmental Study | Bioconcentration Factor | N/A | N/A | Estimated BCF of 3500 |
Case Studies
Several case studies highlight the implications of this compound exposure:
- Occupational Exposure : A study examined workers manufacturing endrin, noting neurological symptoms such as convulsions linked to high-level exposure to endrin compounds, including this compound.
- Environmental Impact Assessment : Research conducted near agricultural sites revealed the presence of this compound in water sources, prompting investigations into its ecological effects.
Mechanism of Action
Endrin ketone exerts its effects primarily through its neurotoxic properties. Upon entering the body, it can be stored in fatty tissues and act on the central nervous system . The compound interferes with normal neuronal function, leading to symptoms such as convulsions, seizures, and potentially death . The exact molecular targets and pathways involved in its neurotoxic effects are not fully understood, but it is known to enhance reactive oxygen species in tissues, contributing to oxidative stress .
Comparison with Similar Compounds
Endrin ketone is similar to other organochlorine compounds such as endrin, endrin aldehyde, and DDT (dichlorodiphenyltrichloroethane). These compounds share common characteristics, including persistence in the environment, bioaccumulation, and potential toxic effects on wildlife and humans . this compound is unique in its specific formation as a degradation product of endrin and its distinct chemical structure .
Similar compounds include:
Endrin: The parent compound from which this compound is derived.
Endrin aldehyde: Another degradation product of endrin.
DDT: A well-known organochlorine pesticide with similar environmental persistence and toxic effects.
This compound’s uniqueness lies in its specific formation pathway and its role in the degradation process of endrin .
Biological Activity
Endrin ketone, a degradation product of the pesticide endrin, is known for its neurotoxic effects and potential environmental persistence. This article explores the biological activity of this compound, focusing on its toxicokinetics, health effects, and case studies that illustrate its impact on human and animal health.
This compound (CAS Number: 53494-70-5) is a chlorinated compound that results from the oxidation of endrin. Understanding its toxicokinetics is essential for assessing its biological activity. The metabolism of endrin varies across species, with significant pathways leading to the formation of metabolites such as anti-12-hydroxyendrin and 12-ketoendrin. In rats, this compound is produced alongside these metabolites, with higher rates observed in male rats compared to females .
Table 1: Metabolic Pathways of this compound
Metabolite | Formation Pathway | Species |
---|---|---|
Anti-12-hydroxyendrin | Oxidation of the methylene bridge | Rats |
12-ketoendrin | Dehydrogenation of anti-12-hydroxyendrin | Rats |
Syn-12-hydroxyendrin | Hydrolysis of epoxide | Various species |
Health Effects
The health effects associated with this compound exposure primarily involve neurological, hepatic, and reproductive systems. Numerous studies have documented acute and chronic toxicity in both humans and animals.
Neurological Effects
This compound exhibits significant neurotoxic properties. Acute exposure can lead to symptoms such as convulsions and other signs of neurotoxicity. A case-control study revealed that children exposed to endrin in agricultural settings exhibited delayed physical and sexual development .
Hepatic Effects
Research indicates that this compound can cause liver damage. In animal studies, exposure resulted in increased liver weights and hepatic necrosis at certain doses .
Reproductive Effects
Reproductive studies have shown that endrin does not significantly affect maturation but can increase fetal and postnatal mortality rates .
Case Studies
Several epidemiological studies have highlighted the effects of endrin exposure in specific populations:
- Egyptian Children Study : This study involved children exposed to endrin through contaminated water sources. Results indicated significantly elevated serum endrin levels correlated with delayed developmental milestones .
- Kazakhstan Cohort Study : Adolescent females living in cotton-growing regions showed altered physical development parameters compared to those in non-cotton regions. The study linked these changes to elevated levels of endrin and other pesticides .
- Occupational Exposure : Workers involved in the manufacture of endrin reported neurological symptoms, including convulsions, suggesting a direct link between occupational exposure and adverse health outcomes .
Properties
IUPAC Name |
1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHZFAQWVKBTSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866345 | |
Record name | 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Cerilliant MSDS] | |
Record name | Endrin ketone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14110 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53494-70-5, 7378-10-1 | |
Record name | Endrin ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122236 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 53494-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
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